molecular formula C12H14Cl2N2O B2421842 (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone CAS No. 2224291-38-5

(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone

Katalognummer B2421842
CAS-Nummer: 2224291-38-5
Molekulargewicht: 273.16
InChI-Schlüssel: QLFZHLUQVDSSLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone, also known as JNJ-42153605, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit a wide range of biological activities.

Wirkmechanismus

The mechanism of action of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone is not fully understood. However, it has been proposed that (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone exerts its biological activities by modulating various signaling pathways. In cancer, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to inhibit the activity of beta-secretase, which is involved in the production of beta-amyloid plaques. In Parkinson's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to activate the dopamine D3 receptor, which is involved in the regulation of motor function.
Biochemical and Physiological Effects:
(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to exhibit several biochemical and physiological effects. In cancer, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to induce apoptosis and inhibit cell growth. In Alzheimer's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to improve motor function and reduce the loss of dopaminergic neurons.

Vorteile Und Einschränkungen Für Laborexperimente

(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has several advantages and limitations for lab experiments. One advantage is that it exhibits a wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Another advantage is that it has been found to be relatively safe and well-tolerated in preclinical studies. One limitation is that the mechanism of action of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that the synthesis of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone is a complex process that requires specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for the research on (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone. One direction is to further elucidate the mechanism of action of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone, which will help to optimize its therapeutic potential. Another direction is to conduct clinical trials to evaluate the safety and efficacy of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone in humans. Another direction is to explore the potential of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone in combination with other drugs for the treatment of various diseases. Finally, another direction is to develop more efficient and cost-effective methods for the synthesis of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone.

Synthesemethoden

The synthesis of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone is a complex process that involves several steps. The first step involves the reaction of 4,6-dichloro-3-pyridinecarboxaldehyde with 3-methylpiperidine in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of (4,6-dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanol. The next step involves the oxidation of the alcohol to the corresponding ketone using an oxidizing agent such as chromium trioxide. This reaction leads to the formation of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone.

Wissenschaftliche Forschungsanwendungen

(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to exhibit a wide range of biological activities. It has been studied extensively for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to improve cognitive function and reduce the accumulation of beta-amyloid plaques. In Parkinson's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to improve motor function and reduce the loss of dopaminergic neurons.

Eigenschaften

IUPAC Name

(4,6-dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O/c1-8-3-2-4-16(7-8)12(17)9-6-15-11(14)5-10(9)13/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFZHLUQVDSSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-(3-methylpiperidine-1-carbonyl)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.